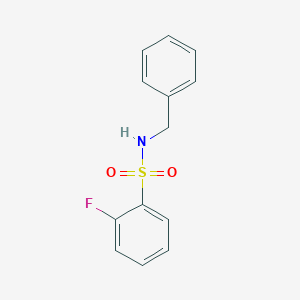

N-benzyl-2-fluorobenzene-1-sulfonamide

Description

N-Benzyl-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a fluorine substituent at the 2-position of the benzene ring. The fluorine atom introduces electronegativity and steric effects, which influence its electronic properties, solubility, and intermolecular interactions (e.g., hydrogen bonding) .

Structurally, the molecule comprises:

- A sulfonamide core (–SO₂–NH–), a common motif in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

- A 2-fluorophenyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- A benzyl substituent on the nitrogen, contributing to steric bulk and modulating binding affinity in biological targets.

Properties

IUPAC Name |

N-benzyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METRFHNTRLMKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-fluorobenzene-1-sulfonamide typically involves the reaction of benzenesulfonamide with a fluorinating agent. One common method is the reaction of benzenesulfonamide with fluorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom into the molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides.

Scientific Research Applications

Antibacterial Properties

Sulfonamides, including N-benzyl-2-fluorobenzene-1-sulfonamide, are primarily recognized for their antibacterial activity. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation. The presence of the benzyl and fluorine groups enhances the compound's lipophilicity and bioavailability, making it a promising candidate for developing new antibacterial agents.

Case Study: Efficacy Against Specific Bacteria

Research has demonstrated that sulfonamides exhibit effectiveness against various bacterial strains, including pneumococci and streptococci. For instance, derivatives of this compound have shown significant inhibition of these pathogens in vitro, suggesting potential for further clinical development .

Anticancer Activity

Emerging studies indicate that this compound may possess anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary data suggest that sulfonamide derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Case Study: Inhibition of Caspases

One notable application involves the use of sulfonamide analogues as caspase inhibitors. These compounds have been labeled for use in positron emission tomography (PET) imaging to study apoptosis in cancer cells. For example, radiolabeled isatin sulfonamide analogues have shown high selectivity against caspases-3 and -7, which play critical roles in programmed cell death .

Drug Design and Synthesis

This compound serves as a valuable scaffold in drug design due to its ability to form various derivatives with altered pharmacological profiles. The compound's unique structural features allow for modifications that can enhance efficacy or reduce side effects.

Table 1: Structural Variants and Their Applications

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-benzyl-4-fluorobenzenesulfonamide | Contains a fluorobenzene instead of fluorine | Less lipophilic than its counterpart |

| N-methyl-2-fluorobenzenesulfonamide | Methyl group instead of benzyl | Potentially different pharmacological profile |

| 4-fluorobenzenesulfonamide | Lacks the benzyl substituent | Simpler structure with less complex interactions |

These variants illustrate how modifications can lead to different biological activities and therapeutic applications, emphasizing the versatility of N-benzyl-2-fluorobenzenesulfonamide in drug discovery .

Role in Enzyme Inhibition

N-benzyl-2-fluorobenzenesulfonamide has been investigated as a potential inhibitor of carbonic anhydrases—an important class of enzymes involved in various physiological processes. Compounds designed with this sulfonamide moiety have shown promise as selective inhibitors, which could lead to new treatments for conditions like glaucoma or edema .

Mechanism of Action

The mechanism of action of N-benzyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to increased efficacy. The sulfonamide group is known to inhibit the activity of certain enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Chlorine : The fluorine atom in This compound is more electronegative and smaller than chlorine, leading to stronger inductive electron-withdrawing effects. This reduces the sulfonamide’s acidity (pKa) compared to chloro analogs, impacting hydrogen-bonding capacity .

- Benzyl vs. This may reduce binding flexibility in enzyme active sites but improve thermal stability in crystalline forms .

Crystallographic and Hydrogen-Bonding Patterns

- This compound : Fluorine’s small size allows tighter crystal packing, as observed in SHELX-refined structures (). Hydrogen-bonding networks are less extensive than in chloro analogs due to weaker F···H interactions .

- N,N-Dibenzyl-6-chloropyridine-3-sulfonamide : The chlorine atom participates in stronger Cl···H bonds, forming layered supramolecular architectures. ORTEP-3 visualizations () reveal distorted tetrahedral geometry at the sulfur center .

Thermal and Solubility Profiles

- Thermal Stability : Fluorinated derivatives exhibit higher melting points (e.g., 180–185°C) due to efficient crystal packing, whereas isopropyl-substituted analogs show lower thermal stability (150–155°C) .

- Aqueous Solubility : The target compound’s logP (~2.8) indicates moderate lipophilicity, while isopropyl-substituted derivatives (logP ~1.9) are more water-soluble, favoring pharmaceutical formulations .

Biological Activity

N-benzyl-2-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by detailed research findings and case studies.

Carbonic Anhydrase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of carbonic anhydrases (CAs), particularly isoforms II and IX. These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport. Inhibition of these enzymes has been linked to anticancer activity, as demonstrated in studies where sulfonamide derivatives showed potent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over CA II suggests a promising therapeutic profile for targeting tumors.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. The compound's structure allows it to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting dihydropteroate synthase, an enzyme critical for folate production, this compound can hinder bacterial growth . Its effectiveness against both gram-positive and certain gram-negative bacteria highlights its potential as an antibiotic agent.

Biological Effects

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The treatment resulted in a significant increase in annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent . The compound's ability to disrupt cellular functions in cancer cells underlines its relevance in cancer therapy.

Case Studies and Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound derivatives. A study involving a series of benzenesulfonamides revealed that modifications to the benzyl group significantly influenced their inhibitory potency against various CA isoforms . For example, compounds with larger hydrophobic tails showed enhanced selectivity towards CA IX, which could be beneficial in minimizing side effects associated with off-target inhibition.

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.